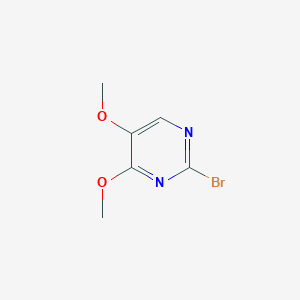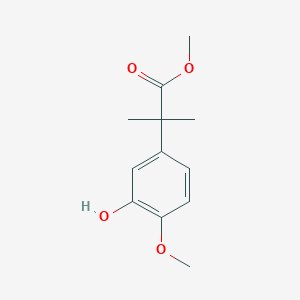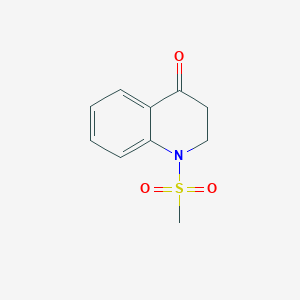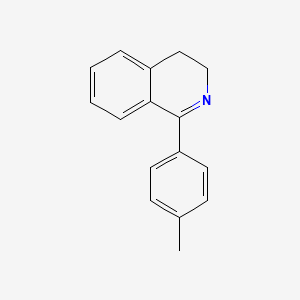
2-Bromo-4,5-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxypyrimidine typically involves the bromination of 4,5-dimethoxypyrimidine. One common method includes the use of bromine in a nonpolar solvent such as carbon tetrachloride. The reaction proceeds via electrophilic bromination, where bromine reacts with the aromatic ring to introduce a bromine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4,5-dimethoxypyrimidine .
Scientific Research Applications
2-Bromo-4,5-dimethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxypyrimidine largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and blocking substrate access. The molecular targets and pathways involved can vary, but typically include interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dimethoxypyrimidine
- 2,4-Dimethoxy-5-pyrimidinylboronic acid
- 4-Bromopyrimidine
Uniqueness
2-Bromo-4,5-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or material synthesis .
Properties
Molecular Formula |
C6H7BrN2O2 |
|---|---|
Molecular Weight |
219.04 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxypyrimidine |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 |
InChI Key |
UCPRGECDNCOFED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11883610.png)







![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)


![2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)


